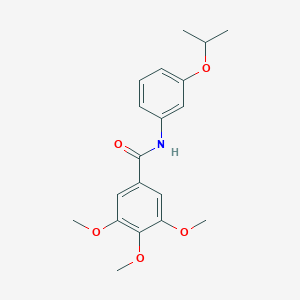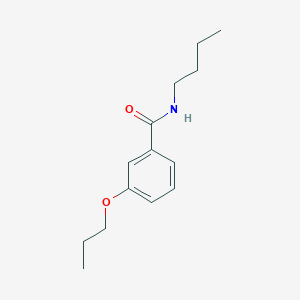![molecular formula C19H19NO3 B268301 4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268301.png)
4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AOPB and has been studied extensively for its properties and potential uses.
作用機序
The mechanism of action of AOPB is not fully understood, but studies suggest that it may act as a DNA intercalator, leading to the inhibition of DNA replication and ultimately cell death. AOPB may also induce apoptosis through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that AOPB has both biochemical and physiological effects. Biochemically, AOPB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Physiologically, AOPB has been shown to induce apoptosis in cancer cells, leading to the death of these cells.
実験室実験の利点と制限
One advantage of AOPB is that it is relatively easy to synthesize, making it readily available for use in lab experiments. A limitation of AOPB is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of AOPB. One potential application is in the development of new antitumor agents, as studies have shown that AOPB has potential in this area. Another direction is in the development of new materials, such as liquid crystals and polymers, using AOPB as a building block. Further studies are needed to fully understand the mechanism of action of AOPB and its potential uses in various fields.
In conclusion, 4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method has been optimized over the years, and it has been shown to have potential as an antitumor agent and building block for new materials. Further studies are needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of AOPB involves the reaction of 4-aminobenzamide with allyl bromide in the presence of a base. The resulting product is then reacted with 2-allyloxybenzaldehyde to obtain AOPB. This synthesis method has been optimized and improved over the years, leading to higher yields and purity of the product.
科学的研究の応用
AOPB has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, AOPB has been shown to have potential as an antitumor agent, with studies indicating that it can induce apoptosis in cancer cells. AOPB has also been studied for its potential use as a building block in the synthesis of new materials, such as liquid crystals and polymers.
特性
製品名 |
4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
4-prop-2-enoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H19NO3/c1-3-13-22-16-11-9-15(10-12-16)19(21)20-17-7-5-6-8-18(17)23-14-4-2/h3-12H,1-2,13-14H2,(H,20,21) |
InChIキー |
DDLOMCOJBKIGHA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)